molecular formula C13H10FNO3 B1289178 4-(Benzyloxy)-2-fluoro-1-nitrobenzene CAS No. 221040-07-9

4-(Benzyloxy)-2-fluoro-1-nitrobenzene

Cat. No. B1289178
M. Wt: 247.22 g/mol
InChI Key: JUGGVCLJDPHFQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves nitration reactions, as seen in the preparation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which was synthesized with a high yield using nitric acid . Similarly, the synthesis of isomeric nitrobenzenes was achieved by nitration of corresponding benzenes with nitric and sulfuric acid . These methods suggest that the synthesis of "4-(Benzyloxy)-2-fluoro-1-nitrobenzene" could potentially be carried out through similar nitration reactions, possibly starting with a benzyloxy-substituted benzene precursor.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often characterized by techniques such as X-ray diffraction, NMR, and FT-IR . For instance, the planarity and parallel arrangement of benzaldehyde and nitroaniline fragments were observed in the structure of 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde . These techniques could be applied to "4-(Benzyloxy)-2-fluoro-1-nitrobenzene" to determine its molecular conformation and electronic structure.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the preparation of new derivatives of 1-chloro-2-nitrobenzene . The presence of electron-withdrawing groups such as nitro and fluoro substituents can activate halogen substituents towards nucleophilic attack, suggesting that "4-(Benzyloxy)-2-fluoro-1-nitrobenzene" may also be reactive in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties of nitrobenzene derivatives, such as their thermal properties and phase behavior, can be quite diverse. Some homologs of substituted nitrobenzenes exhibit smectic liquid-crystalline properties, characterized by distinct smectic A and B phases . The influence of substituents on the molecular arrangements and interactions is crucial in determining these properties. The presence of a benzyloxy group in "4-(Benzyloxy)-2-fluoro-1-nitrobenzene" could impart unique physical properties, potentially including liquid-crystalline behavior.

Scientific Research Applications

Application

This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

Method

The Schiff base ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands then coordinate with transition metal ions (Co(II), Ni(II), Cu(II), and Zn(II)) in a 1:1 molar ratio .

Results

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, having IC50 values in the range of 2.98 to 3.89 μM .

2. Synthesis of Novel Chalcones Derivatives

Application

4-(Benzyloxy)-2-hydroxy-3-iodophenyl ethanone moiety is used in the synthesis of novel chalcones derivatives .

Method

The chalcones derivatives are synthesized by coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone with various substituted aromatic aldehydes .

Results

The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were also screened for antimicrobial activity .

3. Antioxidant and Antimicrobial Activity

Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been studied for their in vitro antioxidant and antimicrobial activities .

Method

The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent . They were also assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method .

Results

The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 µM range . The antimicrobial activity results showed that the complexes 10, 11, 14 and 15 were most active compounds .

4. Medical Depigmentation

Application

While not directly related to “4-(Benzyloxy)-2-fluoro-1-nitrobenzene”, a similar compound called Monobenzone, also known as 4-(Benzyloxy)phenol, is used as a topical drug for medical depigmentation .

Method

Monobenzone is applied topically to permanently lighten skin in people with a condition called vitiligo .

Results

Monobenzone works by killing the melanocytes in the skin, which are responsible for producing melanin, the pigment that gives skin its color .

5. Molecular Docking Studies

Application

Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been used in molecular docking studies .

Method

The molecular docking of ligand H2L2 and its Cu(II) complex with enzyme C. albicans sterol 14-alpha demethylase was performed .

Results

The molecular docking suggested the hydrophobic binding .

6. Reductions in Organic Chemistry

Application

While not directly related to “4-(Benzyloxy)-2-fluoro-1-nitrobenzene”, benzylic compounds are often used in reductions in organic chemistry .

Method

These reductions involve the conversion of a functional group to a less oxidized state .

Results

The product of these reductions can’t be generated by direct Friedel-Crafts alkylation due to carbocation rearrangement .

properties

IUPAC Name

2-fluoro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGGVCLJDPHFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623305
Record name 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-fluoro-1-nitrobenzene

CAS RN

221040-07-9
Record name 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-fluoro-1-nitrobenzene
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Synthesis routes and methods I

Procedure details

3-Fluoro-4-nitrophenol (10 g, 63.65 mmol) was dissolved in N,N-dimethylformamide (120 ml), and then sodium hydride (2.68 g, 67.00 mmol, 60% in oil) was added and the mixture was stirred for 15 minutes at room temperature under a nitrogen atmosphere. After adding benzyl bromide (7.6 ml, 63.65 mmol), the mixture was stirred overnight at room temperature under a nitrogen atmosphere. Water was added to the reaction solution, and the precipitated crystals were filtered out, washed with water and dried by aspiration to obtain the title compound (16.06 g, quant.) as crude light yellow crystals. These were used without further purification for the following reaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

K2CO3 (8.97 g) and benzylbromide (4.25 mL) were added to a solution of 3-fluoro-4-nitrophenol (5.10 g) in anhydrous DMF (30 mL) at room temperature, and the mixture was stirred overnight. The mixture was diluted with EtOAc and washed with H2O and brine. The organic layer was dried over magnesium sulfate and concentrated. The residual solid was crystallized from EtOAc/hexane to yield 7.31 g of the title compound.
Name
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-4-hydroxynitrobenzene (5.08 g, 32.36 mmol), cesium carbonate (11.71 g, 36.24 mmol), benzyl bromide (4.31 mL, 36.24 mmol), and tetrabutylamunonium iodide (50 mg) in N,N-dimethylformamide (50 mL) was stirred at 25° C. for 24 hours, diluted with water (200 mL) and extracted with ethyl acetate (3×). The combined organic layers were washed with water (3×) and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (7.72 g, 97%). 1H NMR (300 MHz, CDCl3): δ 8.10 (m, 1 H), 7.40 (m, 5 H), 6.82 (m, 2 H), 5.15 (s, 2 H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods IV

Procedure details

In N,N-dimethylformamide (70 mL), 3-fluoro-4-nitrophenol was dissolved, and benzyl bromide (6.53 g, 38.2 mmol) and potassium carbonate (6.59 g, 47.7 mmol) were added thereto and the mixture was stirred at room temperature for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted three times with ethyl acetate (100 mL). The combined organic layer was washed with 1 mol/L hydrochloric acid and brine. The mixture was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The resulting solid was washed with hexane to afford 4-(benzyloxy)-2-fluoro-1-nitrobenzene as a yellow solid (7.47 g).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 3-fluoro-4-nitrophenol (0.30 g, 1.91 mmol), benzyl bromide (0.36 g, 2.10 mmol, 1.1 eq), potassium carbonate (0.792 g, 5.73 mmol, 3.0 eq) and tetrabutylammonium iodide (5.0 mg, 0.014 mmol, 0.007 eq) in dimethylformamide (5 mL) was stirred at room temperature for 16 h. Water (20 mL) was added to the reaction mixture and the resulting solid precipitate was isolated by vacuum filtration and dried to provide the title compound (0.455 g, 96%) as a yellow solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
SK Sythana, SR Naramreddy, S Kavitake… - … Process Research & …, 2014 - ACS Publications
A practical and highly regioselective aromatic nucleophilic substitution reaction for the substrate 2,4-difluoronitrobenzene is demonstrated with various O/S/N-nucleophiles. Solvent …
Number of citations: 19 pubs.acs.org

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